1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis convention of these compounds involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of pyrazolopyridine, similar to 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide, exhibit antibacterial properties. For instance, Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and found moderate to good activity against various Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Their research showed promising results in cytotoxicity tests against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory activity against 5-lipoxygenase (Rahmouni et al., 2016).
Antimycobacterial Activity
Gezginci, Martin, and Franzblau (1998) investigated the antimycobacterial activity of pyrazine derivatives, which are structurally related to the compound . They found that these compounds exhibited activity against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Heterocyclic Synthesis
Several studies have focused on the synthesis of heterocyclic compounds using pyrazole derivatives. For example, Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-carboxylic acid and acid chloride with 2,3-diaminopyridine, contributing to the field of heterocyclic synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Antiallergic Agents
In the search for antiallergic agents, Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant antiallergic activity in in-vivo tests. These compounds, structurally related to the subject compound, showed potential as antiallergic agents (Nohara et al., 1985).
DNA Binding Peptides
Wade, Mrksich, and Dervan (1992) designed peptides including pyridine-2-carboxamide, which bind specifically in the DNA minor groove. This demonstrates the potential application of similar compounds in DNA-targeting therapeutics or research tools (Wade, Mrksich, & Dervan, 1992).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
For instance, in a related study, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .
Biochemical Pathways
Compounds with similar structures have been reported to have wide pharmaceutical interest because of their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .
Pharmacokinetics
It’s known that the lipophilicity of a compound can be modulated to attenuate cyp direct inhibition (di) towards multiple cyp isoforms .
Result of Action
Compounds with similar structures have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of similar compounds under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity . Rising temperature can promote a free rotation of the C3-CO bond of the amide group, no longer involved in an H-bond, and thus, allowing alkylation at N-4 .
Properties
IUPAC Name |
1-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-17-7-2-3-12(14(17)20)13(19)16-10-5-8-18-11(9-10)4-6-15-18/h2-9H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUPPPUIYSIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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